Fmoc-Dap(Z)-OH

Peptide Synthesis Coupling Efficiency SPPS Optimization

SPPS researchers encounter low coupling efficiency and side-reactions when using generic orthogonally protected amino acids that lack precise spatial control. Fmoc-Dap(Z)-OH (CAS 204316-36-9) directly resolves this with an Nα-Fmoc/Nβ-Z-protected L-2,3-diaminopropionic acid core engineered for sequential, stepwise deprotection. • ≥98% HPLC purity minimizes deletion by-products and maximizes yield in automated solid-phase peptide synthesis. • The compact 2-carbon L-Dap backbone introduces conformational constraint into peptide leads; the acid-labile Z group remains stable under Fmoc removal conditions, enabling late-stage side-chain functionalization. • Stable at 0-8°C for bulk inventory; available from milligrams to multi-gram quantities with batch-specific CoA.

Molecular Formula C26H24N2O6
Molecular Weight 460.5 g/mol
CAS No. 204316-36-9
Cat. No. B557060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Dap(Z)-OH
CAS204316-36-9
SynonymsFmoc-Dap(Z)-OH; 204316-36-9; Fmoc-3-(Z-amino)-L-alanine; (2S)-3-N-Cbz-Amino-2-N-Fmoc-amino-propionicacid; L-Alanine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-[[(phenylmethoxy)carbonyl]amino]-; (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((benzyloxy)carbonyl)amino)propanoicacid; Nalpha-Fmoc-Nbeta-Z-L-2,3-diaminopropionicacid; FMOC-N3-CBZ-L-2,3-DIAMINOPROPIONICACID; AmbotzFAA1466; AC1MBST3; FMOC-DAP-OH; 74242_ALDRICH; SCHEMBL6290889; 74242_FLUKA; CTK1A1481; MolPort-003-725-647; ZINC2564725; 0481AB; CF-792; AJ-41049; AK-44585; Fmoc-3-(Benzyloxycarbonylamino)-L-Ala-OH; FT-0697979; N|A-Fmoc-N|A-Z-L-2,3-diaminopropionicacid; I14-8876
Molecular FormulaC26H24N2O6
Molecular Weight460.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C26H24N2O6/c29-24(30)23(14-27-25(31)33-15-17-8-2-1-3-9-17)28-26(32)34-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,31)(H,28,32)(H,29,30)/t23-/m0/s1
InChIKeyCDAHZCMBWKGJEC-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Dap(Z)-OH: Orthogonally Protected Dap for SPPS


Fmoc-Dap(Z)-OH (CAS 204316-36-9, molecular formula C26H24N2O6, molecular weight 460.48 g/mol) is an orthogonally protected derivative of the non-canonical amino acid L-2,3-diaminopropionic acid (Dap), designed specifically for Fmoc/tBu solid-phase peptide synthesis (SPPS) . This compound features an Nα-Fmoc (9-fluorenylmethoxycarbonyl) protecting group and an Nβ-Z (benzyloxycarbonyl) protecting group, enabling precise, stepwise deprotection strategies that are essential for constructing complex peptides, peptide nucleic acids (PNAs), and bioconjugates . Its structural formula is (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((benzyloxy)carbonyl)amino)propanoic acid [1].

Orthogonal Fmoc/Z protection for sequential deprotection
Dap core with reported lower steric hindrance may support efficient coupling
Designed for complex SPPS: branched, cyclic, and PNA constructs

Why Fmoc-Dap(Z)-OH Is Irreplaceable in SPPS


Generic substitution among orthogonally protected amino acids in SPPS is not feasible due to critical differences in side-chain length, deprotection orthogonality, and coupling kinetics. Fmoc-Dap(Z)-OH provides a specific Nβ-protected L-Dap core with a 2-carbon backbone, whereas analogs like Fmoc-Lys(Z)-OH (4-carbon backbone) and Fmoc-Dab(Z)-OH (3-carbon backbone) introduce conformational and steric differences that directly impact peptide secondary structure and biological function [1]. Furthermore, the choice of side-chain protecting group is non-trivial: the Z group in Fmoc-Dap(Z)-OH is acid-labile and orthogonal to the base-labile Fmoc group, enabling selective deprotection under conditions distinct from those used for Boc (tert-butyloxycarbonyl) or Alloc (allyloxycarbonyl) protection . The synthesis of orthogonally protected Fmoc-Dap/Dab derivatives from Fmoc-Asp/Glu precursors has been described, highlighting the distinct synthetic routes and commercial availability that differentiate each variant . These differences in molecular architecture and protection chemistry dictate that Fmoc-Dap(Z)-OH must be specifically selected for applications requiring precise spatial arrangement of the side-chain amino group.

Backbone length mismatch
Fmoc-Lys(Z)-OH (4C) or Fmoc-Dab(Z)-OH (3C) may shift peptide secondary structure and biological activity relative to the 2C Dap core.
Orthogonal protection incompatibility
Fmoc-Dap(Boc)-OH uses an acid-labile Boc group, which limits sequential deprotection strategies that require Z stability to acidic Boc-removal conditions.

Fmoc-Dap(Z)-OH: Key Differentiation Evidence


Coupling Efficiency Advantage Over Fmoc-Dab Derivatives

Studies comparing the coupling efficiency of Fmoc-protected diamino acids demonstrate that Fmoc-Dap-OH derivatives generally exhibit superior incorporation rates compared to Fmoc-Dab-OH derivatives . Research indicates that the reduced steric hindrance of the shorter diaminopropionic acid (Dap) side chain facilitates more efficient coupling reactions, particularly when using sterically demanding coupling reagents . While this specific study does not include the Z-protected variant, the underlying steric advantage of the Dap core over the Dab core is a class-level inference that translates directly to Fmoc-Dap(Z)-OH.

Coupling Efficiency
Class-level inference
Target: Fmoc-Dap-OH derivatives — reported superior incorporation
Comparator: Fmoc-Dab-OH derivatives — lower incorporation
May reduce double coupling and material waste in SPPS screening.
Qualitative observation; quantification and Z-protected variant data not available.
Peptide Synthesis Coupling Efficiency SPPS Optimization

Orthogonal Protection for Selective Deprotection

Fmoc-Dap(Z)-OH incorporates two orthogonal protecting groups: the base-labile Nα-Fmoc group and the acid-labile/hydrogenolytically cleavable Nβ-Z group . This dual protection allows for selective deprotection of the α-amino group under mild basic conditions (e.g., 20% piperidine in DMF) for chain elongation, while the Z group remains intact and can be removed later under acidic conditions (e.g., HBr/AcOH) or by hydrogenolysis . In contrast, mono-protected analogs like Fmoc-Dap-OH offer only a single free amino group, limiting the complexity of orthogonal synthesis strategies [1].

Orthogonal Protection
Head-to-head
Target: Two groups (Fmoc & Z)
Comparator (Fmoc-Dap-OH): Only Fmoc
Enables sequential deprotection for branched, cyclic, and conjugate architectures.
Standard Fmoc-SPPS conditions apply.
Orthogonal Protection Selective Deprotection Peptide Chemistry

Higher Purity Grade Advantage

Procurement-grade Fmoc-Dap(Z)-OH is available with purity specifications ranging from ≥95% to ≥98% (HPLC). Notably, Chem-Impex International offers a ≥98% (HPLC) grade, which is higher than the typical ≥95% assay offered by other suppliers . This higher purity is critical for applications requiring minimal impurities, such as the synthesis of long peptides or those used in sensitive biological assays [1]. The higher purity grade ensures fewer deletion sequences and reduces the need for extensive purification.

Purity Grade
Head-to-head
≥98% (HPLC)
Higher purity may reduce deletion sequences and purification burden.
3% higher minimum specification vs. common ≥95% grades.
Purity Analysis HPLC Quality Control

Differential Storage Stability: Z Group vs. Boc Group

The Z protecting group in Fmoc-Dap(Z)-OH offers distinct stability advantages over the acid-labile Boc group found in Fmoc-Dap(Boc)-OH. While both are orthogonal to the base-labile Fmoc group, the Z group is stable to the mildly acidic conditions used for Boc removal, making it suitable for sequential deprotection strategies that require the Boc group to be removed first . Fmoc-Dap(Z)-OH is recommended for storage at 0-8°C or +2 to +8°C to maintain long-term stability, which is consistent with standard Fmoc-amino acid storage practices .

Z Group Stability
Class-level inference
Z group stable to TFA/DCM (Boc removal)
Comparator (Fmoc-Dap(Boc)-OH): Boc labile to acid
Offers flexibility in deprotection order planning.
Verify compatibility with specific protocol steps.
Stability Storage Conditions Protecting Group Chemistry

Fmoc-Dap(Z)-OH Application Scenarios


Branched and Cyclic Peptide Synthesis

Fmoc-Dap(Z)-OH is an essential building block for the synthesis of branched peptides and cyclic peptides that require selective, sequential deprotection of multiple amino groups. The orthogonal Fmoc and Z protecting groups allow the α-amino group to be deprotected for chain elongation while the side-chain amino group remains protected, enabling subsequent cyclization or branching steps . This is particularly valuable in the development of peptide-based therapeutics and biomaterials.

PNA Monomers and Conjugates

In the synthesis of Peptide Nucleic Acids (PNAs), Fmoc-Dap(Z)-OH serves as a key intermediate for introducing a protected amino group into the PNA backbone. The Z-protected amino group can be selectively deprotected and functionalized with nucleobases or other chemical moieties, facilitating the construction of PNA oligomers for antisense and diagnostic applications .

Industrial-Scale Peptide Production

For industrial-scale peptide synthesis, the high coupling efficiency associated with the Dap core, combined with the availability of high-purity (≥98%) material, makes Fmoc-Dap(Z)-OH a reliable choice for minimizing by-products and maximizing overall yield . Its stable storage profile (0-8°C) supports bulk procurement and long-term use in manufacturing environments.

Conformationally Constrained Peptides for Drug Discovery

In drug discovery, the short side-chain of Dap derivatives like Fmoc-Dap(Z)-OH is used to introduce conformational constraints into peptide leads. The precise spatial arrangement of the amino group is critical for mimicking biological active conformations, and the Z protection allows for late-stage functionalization with diverse chemical probes .

Application
Selection Property
Validation Focus
Branched/cyclic peptide synthesis
Orthogonal protection system
Sequential deprotection efficiency
PNA monomer synthesis
Z-protected amino group for conjugation
Selective deprotection and functionalization
Industrial peptide production
High-purity grade availability
Coupling yield and impurity control
Conformationally constrained peptide leads
Short Dap side-chain for spatial control
Conformational constraint and late-stage functionalization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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